N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide
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Overview
Description
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a phenoxy group, and a trichloroethyl group attached to a nitrobenzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide typically involves multiple steps. One common method starts with the acetylation of 3-aminophenol to form 3-(acetylamino)phenol. This intermediate is then reacted with 2,2,2-trichloroethyl chloroformate to produce N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}amine. Finally, this compound undergoes a coupling reaction with 3-nitrobenzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The trichloroethyl group can be reduced to a simpler ethyl group.
Substitution: The acetylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion of the nitro group to an amine group results in N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-aminobenzamide.
Reduction: Reduction of the trichloroethyl group yields N-{1-[3-(acetylamino)phenoxy]ethyl}-3-nitrobenzamide.
Substitution: Substitution of the acetylamino group can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylamino and phenoxy groups may also contribute to its binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-chlorobenzamide
- N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide
- N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide
Uniqueness
N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the nitro group or have different substituents .
Properties
Molecular Formula |
C17H14Cl3N3O5 |
---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H14Cl3N3O5/c1-10(24)21-12-5-3-7-14(9-12)28-16(17(18,19)20)22-15(25)11-4-2-6-13(8-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H,22,25) |
InChI Key |
GQWJNMYVIKJELY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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